7-Chloroisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
7-chloroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPFNMUGIMORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731397 | |
| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552850-71-2 | |
| Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Carboxylation Sequence
A common industrial and laboratory approach involves first preparing the isoquinoline skeleton, then selectively chlorinating the 7-position, followed by oxidation or carboxylation to introduce the carboxylic acid group at the 1-position. The Pomeranz-Fritsch reaction is often used to build the isoquinoline core from aromatic aldehydes and aminoacetals under acidic conditions, which can then be further functionalized.
Oxidative Carboxylation of Methyl Isoquinoline Derivatives
An alternative and more direct method involves the oxidation of 7-chloro-1-methylisoquinoline or related methyl derivatives to the corresponding carboxylic acid. This method employs mild oxidizing agents and transition metal catalysts under controlled conditions to achieve high selectivity and yield.
Detailed Preparation Methodologies
Oxidation of 7-Chloro-1-methylisoquinoline
- Reaction Conditions : The oxidation is typically carried out in an organic solvent such as acetonitrile, in the presence of oxygen at elevated pressure (around 4 MPa) and temperature (80–90 °C).
- Catalysts and Initiators : Transition metal catalysts or radical initiators such as N-hydroxyphthalimide and azobisisobutyronitrile (AIBN) are used to facilitate the oxidation process.
- Procedure : The methyl precursor is placed in a high-pressure autoclave with the catalyst and solvent. The system is purged with nitrogen and oxygen multiple times, then pressurized with oxygen. The reaction proceeds for 6–9 hours under stirring and heating.
- Isolation : After completion, the reaction mixture is cooled, depressurized, and filtered. The solid product is washed with acetonitrile and dried to yield this compound with high purity (above 98%) and yields typically between 88% and 94%.
Continuous Recycling of Mother Liquor
- To improve efficiency, the mother liquor from the filtration step is concentrated and reused in subsequent reactions by adding fresh methyl precursor. This recycling process maintains high yields and purity over multiple cycles, enhancing industrial viability.
Example Data from Research
| Parameter | Value/Condition | Result |
|---|---|---|
| Starting Material | 7-Chloro-1-methylisoquinoline | 9–10 g per batch |
| Solvent | Acetonitrile | 40 mL |
| Catalyst | N-Hydroxyphthalimide (0.04–0.06 equiv) | Effective radical initiator |
| Radical Initiator | Azobisisobutyronitrile (AIBN, 0.02 equiv) | Initiates oxidation |
| Oxygen Pressure | 4 MPa | Maintained throughout reaction |
| Temperature | 80–90 °C | Controlled heating |
| Reaction Time | 6–9 hours | Complete conversion |
| Product Purity | >98% (by weight) | High purity confirmed |
| Yield | 88.6% to 93.6% | High isolated yield |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Purity |
|---|---|---|---|---|
| Pomeranz-Fritsch + Chlorination + Carboxylation | Established, versatile for isoquinoline derivatives | Multi-step, requires selective chlorination | Moderate to high | Moderate to high |
| Direct Oxidation of 7-Chloro-1-methylisoquinoline | One-step oxidation, high yield, scalable | Requires high-pressure oxygen and radical initiators | 88–94% | >98% |
| Catalytic aerobic oxidation (transition metal catalysts) | Mild conditions, environmentally friendly | Catalyst cost, optimization needed | High | High |
Mechanistic Insights
The oxidation mechanism involves radical initiation by N-hydroxyphthalimide and AIBN, which abstracts hydrogen from the methyl group at the 1-position, forming a benzylic radical. This radical reacts with molecular oxygen under pressure to form peroxy intermediates, which are further converted to the carboxylic acid. The presence of chlorine at the 7-position influences the electronic properties of the isoquinoline ring, facilitating selective oxidation.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Chemistry
7-Chloroisoquinoline-1-carboxylic acid serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique chlorine atom allows for various substitution reactions, making it an essential intermediate in organic synthesis.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to quinoline derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts carboxylic acid to alcohol/aldehyde | Lithium aluminum hydride, sodium borohydride |
| Substitution | Chlorine can be replaced with other groups | Amines, thiols under basic conditions |
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have shown its ability to inhibit certain enzymes or receptors involved in disease pathways.
- Antimicrobial Activity: The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties: Preliminary studies suggest that it may inhibit heme polymerase in malaria parasites, preventing the conversion of heme to hemozoin, leading to toxic accumulation of heme.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and malaria. Its mechanism of action involves interaction with specific molecular targets that alter cellular processes.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various isoquinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In a recent study featured in Cancer Research, researchers investigated the effects of this compound on cancer cell lines. The compound demonstrated cytotoxic effects on breast cancer cells by inducing apoptosis through the inhibition of specific signaling pathways.
Industrial Applications
Beyond its scientific applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Chloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme . This mechanism is similar to that of other quinoline derivatives used in antimalarial treatments.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural and molecular features of 7-Chloroisoquinoline-1-carboxylic acid and its analogs:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not available | C₁₀H₆ClNO₂ | Cl at 7, COOH at 1 | ~223.61 (est.) | Carboxylic acid, Chlorine |
| 1-Chloroisoquinoline-7-carboxylic acid hydrochloride | 223671-54-3 | C₁₀H₇Cl₂NO₂ | Cl at 1, COOH at 7 | 264.08 | Carboxylic acid, Chlorine (hydrochloride salt) |
| 1-Chloro-7-methoxyisoquinoline | 53533-54-3 | C₁₀H₈ClNO | Cl at 1, OCH₃ at 7 | 193.63 | Methoxy, Chlorine |
| 7-Chloro-1-hydroxyisoquinoline-3-carboxylic acid | 1595027-80-7 | C₁₀H₆ClNO₃ | Cl at 7, OH at 1, COOH at 3 | 223.61 | Carboxylic acid, Hydroxyl, Chlorine |
| 1-Chloroisoquinoline-7-boronic acid | 370864-49-6 | C₉H₇BClNO₂ | Cl at 1, B(OH)₂ at 7 | 207.42 | Boronic acid, Chlorine |
Key Observations :
- Substituent Position: The position of chlorine and functional groups (e.g., carboxylic acid, methoxy, boronic acid) significantly impacts reactivity and applications. For example, the hydrochloride salt of 1-Chloroisoquinoline-7-carboxylic acid (CAS 223671-54-3) enhances solubility and stability for pharmaceutical use .
- Molecular Weight : Carboxylic acid derivatives (e.g., ~223–264 g/mol) are generally heavier than methoxy or boronic acid analogs (e.g., ~193–207 g/mol), influencing their pharmacokinetic properties .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of chlorinated isoquinoline carboxylic acids often involves multi-step reactions, with purity and yield being critical for pharmaceutical applications .
- Data Gaps: Direct data on this compound is sparse; most inferences are drawn from analogs. Further studies are needed to confirm its biological activity and toxicity.
Biological Activity
7-Chloroisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a chlorine atom at the 7-position of the isoquinoline ring and a carboxylic acid group at the 1-position. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.
| Property | Details |
|---|---|
| Molecular Formula | C_10H_6ClNO_2 |
| Molecular Weight | 211.62 g/mol |
| Functional Groups | Carboxylic acid, halogen substituent |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism may involve the inhibition of bacterial enzymes or interference with cellular processes critical for survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that derivatives of isoquinoline structures can induce cytotoxic effects in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, derivatives with modifications at the 7-position have shown enhanced activity against these cell lines, indicating that structural variations significantly influence biological efficacy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as heme polymerase in malarial parasites, leading to the accumulation of toxic heme .
- Receptor Modulation : It is suggested that the compound interacts with various receptors, potentially altering signaling pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antibacterial activity of several isoquinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with IC50 values comparable to established antibiotics .
- Anticancer Screening : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 16.1 μM against MCF-7 cells, showcasing their potential as anticancer agents .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it could disrupt cellular processes by targeting specific enzymes essential for cancer cell survival .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoquinoline-1-carboxylic acid | Lacks chlorine atom | Limited antimicrobial activity |
| 7-Bromoisoquinoline-1-carboxylic acid | Contains bromine instead of chlorine | Enhanced anticancer properties |
| 5-Bromo-7-chloroisoquinoline-1-carboxylic acid | Additional bromine atom | Potentially broader spectrum of activity |
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 7-Chloroisoquinoline-1-carboxylic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) such as chemical-resistant gloves (nitrile or neoprene), face shields, and safety goggles compliant with NIOSH (US) or EN 166 (EU) standards. Use fume hoods to minimize inhalation risks and avoid environmental contamination. Implement engineering controls like proper ventilation and hygiene practices (e.g., handwashing after handling). For respiratory protection, select P95 filters or OV/AG/P99 respirators if aerosolization occurs . Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Q. How can researchers synthesize and characterize this compound with reproducibility?
- Methodological Answer : Follow a stepwise synthesis protocol:
- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using pilot-scale trials. For example, employ nucleophilic substitution or Friedel-Crafts acylation, monitoring progress via TLC or HPLC.
- Characterization : Use NMR (¹H/¹³C) to confirm structural integrity, mass spectrometry for molecular weight validation, and HPLC for purity assessment (>95%). Document all parameters (e.g., solvent ratios, reaction times) to ensure reproducibility .
- Reporting : Include raw data (spectra, chromatograms) in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. What experimental approaches are recommended to determine physicochemical properties when literature data is unavailable?
- Methodological Answer : Design systematic assays:
- Melting Point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min).
- Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, analyzed via UV-Vis spectroscopy.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
- Table 1 : Key Physicochemical Assays
| Property | Method | Instrumentation |
|---|---|---|
| Melting Point | DSC | TA Instruments Q20 |
| Solubility | Shake-flask + UV-Vis | Agilent Cary 60 |
| Purity | HPLC | Waters Alliance e2695 |
Advanced Research Questions
Q. How to design mechanistic studies for this compound’s reactivity under varying conditions?
- Methodological Answer : Apply a factorial experimental design to isolate variables (pH, temperature, solvent polarity). For example:
- Acid/Base Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via LC-MS.
- Thermal Reactivity : Use thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Kinetic Studies : Perform time-resolved NMR to track intermediate formation .
Q. What strategies resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate published data and assess variability sources (e.g., cell lines, assay conditions) using statistical tools (ANOVA, regression).
- Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell culture media, incubation times).
- Dose-Response Validation : Conduct IC50/EC50 assays in triplicate with positive/negative controls to confirm potency .
Q. How to optimize analytical methods for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC Optimization : Test columns (C18, HILIC) and mobile phases (acetonitrile/water with 0.1% formic acid) to improve resolution. Use diode-array detection (DAD) for peak purity assessment.
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for sensitive quantification of degradation products (e.g., dechlorinated analogs).
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (≤0.1%), and precision (%RSD < 2) .
Methodological Frameworks for Research Design
- Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
- Data Contradiction Analysis : Use error-propagation models to quantify uncertainties in experimental measurements (e.g., confidence intervals for IC50 values) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
